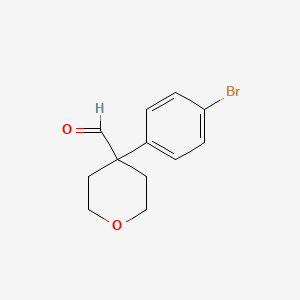
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carbaldéhyde est un composé organique caractérisé par un cycle tétrahydropyran substitué par un groupe bromophényle et un groupe fonctionnel aldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carbaldéhyde implique généralement la réaction du 4-bromobenzaldéhyde avec le tétrahydropyran dans des conditions spécifiques. Une méthode courante consiste à utiliser un catalyseur acide de Lewis pour faciliter la formation du cycle tétrahydropyran .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former un acide carboxylique.
Réduction : Le groupe aldéhyde peut être réduit pour former un alcool.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Acide 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carboxylique.
Réduction : 4-(4-Bromophényl)tétrahydro-2H-pyran-4-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes et comme sonde pour les dosages biologiques.
Industrie : Le composé peut être utilisé dans la synthèse de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carbaldéhyde dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe bromophényle peut améliorer l'affinité de liaison du composé à sa cible, tandis que le groupe aldéhyde peut former des liaisons covalentes avec les résidus nucléophiles des protéines .
Composés similaires :
- Acide 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carboxylique
- 4-(4-Bromophényl)tétrahydro-2H-pyran-4-méthanol
- 2-(4-Bromophénoxy)tétrahydro-2H-pyran
Comparaison : Le 4-(4-Bromophényl)tétrahydro-2H-pyran-4-carbaldéhyde est unique en raison de la présence du groupe fonctionnel aldéhyde, ce qui lui permet de participer à une variété de réactions chimiques qui ne sont pas possibles avec ses homologues acide carboxylique ou alcool. Le groupe aldéhyde fournit également un site réactif pour une fonctionnalisation ultérieure, ce qui en fait un intermédiaire polyvalent en synthèse organique .
Applications De Recherche Scientifique
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
- 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-methanol
- 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Comparison: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its carboxylic acid or alcohol counterparts. The aldehyde group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
4-(4-bromophenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 |
Clé InChI |
AYZRUUZEHRPMQF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)



![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)



![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)
![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)

